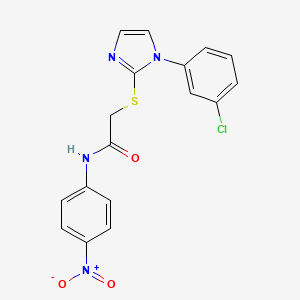
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole-based compounds and has been found to exhibit a wide range of biological activities. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and substitution reactions.
Starting Materials
3-chloroaniline, 2-bromoacetophenone, thiourea, 4-nitrobenzaldehyde, sodium borohydride, acetic anhydride, sodium hydroxide, hydrochloric acid, ethanol, diethyl ether, wate
Reaction
Step 1: Synthesis of 1-(3-chlorophenyl)-2-bromoethanone by reacting 3-chloroaniline with 2-bromoacetophenone in the presence of acetic anhydride and sodium acetate., Step 2: Synthesis of 1-(3-chlorophenyl)-2-hydroxyethanone by reacting 1-(3-chlorophenyl)-2-bromoethanone with sodium borohydride in ethanol., Step 3: Synthesis of 1-(3-chlorophenyl)-2-thioacetamide by reacting 1-(3-chlorophenyl)-2-hydroxyethanone with thiourea in ethanol., Step 4: Synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide by reacting 1-(3-chlorophenyl)-2-thioacetamide with 4-nitrobenzaldehyde in the presence of sodium hydroxide and ethanol., Step 5: Synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide by reacting 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide with acetic anhydride and hydrochloric acid in diethyl ether.
Mécanisme D'action
The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. For example, the compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Effets Biochimiques Et Physiologiques
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been found to have a neuroprotective effect, which may make it useful for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide in lab experiments include its wide range of biological activities, its potential as a therapeutic agent, and its unique chemical structure. However, the limitations of using this compound include its potential toxicity, its limited solubility in aqueous solutions, and its relatively high cost.
Orientations Futures
There are several future directions for research on 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide and to determine its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential use as a diagnostic tool for various diseases. The unique chemical structure of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide makes it an attractive target for drug discovery and development.
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-12-2-1-3-15(10-12)21-9-8-19-17(21)26-11-16(23)20-13-4-6-14(7-5-13)22(24)25/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCSMLEPSOPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

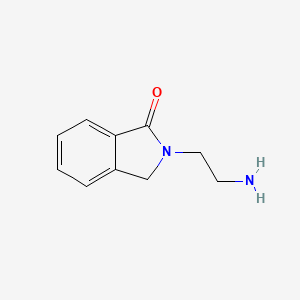
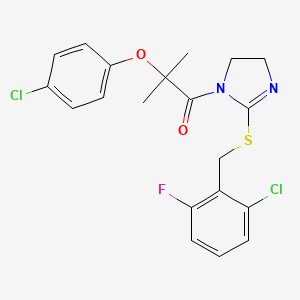
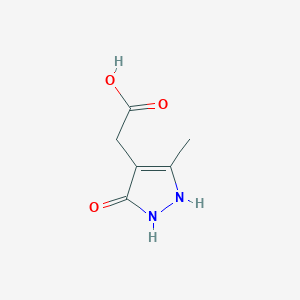
![N-(3,5-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2624452.png)
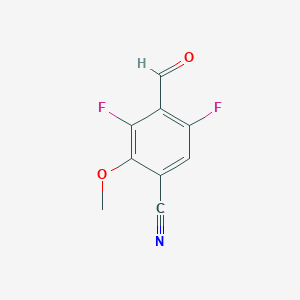
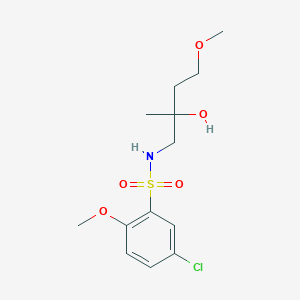
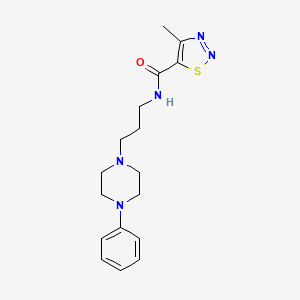
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2624458.png)
![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B2624459.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2624461.png)
![1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2624463.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2624464.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624465.png)
![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2624468.png)